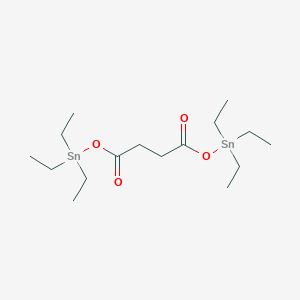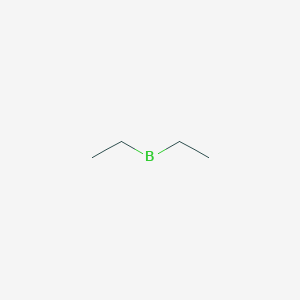
Diethylboron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 9812746 is a chemical entity that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for a range of applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 9812746 involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of CID 9812746 is scaled up using optimized synthetic routes. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for commercial use.
Chemical Reactions Analysis
Types of Reactions: CID 9812746 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions: The common reagents used in the reactions involving CID 9812746 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of CID 9812746 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of such groups.
Scientific Research Applications
CID 9812746 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions to produce complex molecules. In biology, it serves as a probe to study cellular processes and molecular interactions. In medicine, CID 9812746 is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, it is utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of CID 9812746 involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The compound may bind to enzymes, receptors, or other proteins, thereby influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 9812746 include those with analogous chemical structures and functional groups. Examples of such compounds can be found in chemical databases like PubChem.
Uniqueness: What sets CID 9812746 apart from similar compounds is its unique combination of functional groups and structural features. These characteristics confer specific chemical reactivity and biological activity, making it a valuable tool in research and industrial applications.
Properties
CAS No. |
5518-25-2 |
|---|---|
Molecular Formula |
C4H10B |
Molecular Weight |
68.94 g/mol |
InChI |
InChI=1S/C4H10B/c1-3-5-4-2/h3-4H2,1-2H3 |
InChI Key |
AOBOMOUUYYHMOX-UHFFFAOYSA-N |
Canonical SMILES |
[B](CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-N-(2-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B14726100.png)
![N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid](/img/structure/B14726106.png)

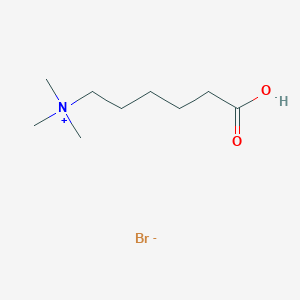
![3-(Pyridin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14726125.png)

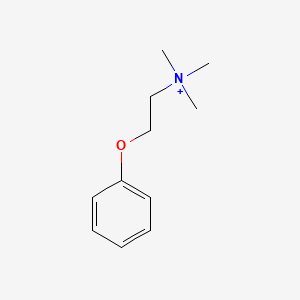
![Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14726143.png)
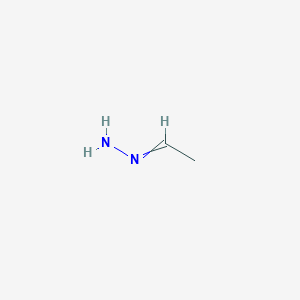
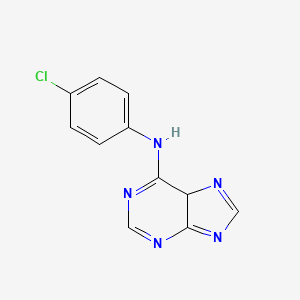
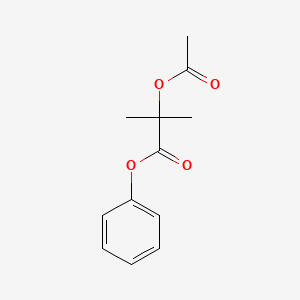

![Pyrido[2,3-e][1,2,3,4]tetrazine](/img/structure/B14726184.png)
